molecular formula C14H13N3OS B11852605 2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole

2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole

Cat. No.: B11852605
M. Wt: 271.34 g/mol
InChI Key: CWNAQJOXVIYIKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole typically involves the reaction of 6-methoxy-2-naphthaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazole derivative .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and reactivity compared to other thiazole derivatives. Its methoxy-naphthalene moiety enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

[4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C14H13N3OS/c1-18-12-5-4-9-6-11(3-2-10(9)7-12)13-8-19-14(16-13)17-15/h2-8H,15H2,1H3,(H,16,17)

InChI Key

CWNAQJOXVIYIKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)NN

Origin of Product

United States

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